N-pyridin-3-ylpyrrolidine-2-carboxamide
Description
N-Pyridin-3-ylpyrrolidine-2-carboxamide is a heterocyclic compound featuring a pyrrolidine carboxamide scaffold substituted at the pyridin-3-yl position. Its synthesis typically involves coupling pyridin-3-amine derivatives with activated pyrrolidine-2-carboxylic acid intermediates.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-pyridin-3-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O/c14-10(9-4-2-6-12-9)13-8-3-1-5-11-7-8/h1,3,5,7,9,12H,2,4,6H2,(H,13,14) |
InChI Key |
HOQVOMSGUVLPIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of pyrrolidine and pyridine derivatives.
Amidation Reaction: The pyrrolidine derivative is reacted with a pyridine carboxylic acid derivative in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide bond.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques such as chromatography or crystallization to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of (S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide may involve:
Large-Scale Amidation: Utilizing continuous flow reactors to enhance the efficiency and yield of the amidation reaction.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) under acidic or basic conditions.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) in anhydrous solvents.
Substitution: Electrophilic substitution using reagents like halogens (Cl2, Br2) and nucleophilic substitution using nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of pyrrolidinone derivatives.
Reduction: Formation of pyrrolidine amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional analogs of N-pyridin-3-ylpyrrolidine-2-carboxamide can be categorized based on pyridine substitution patterns, pyrrolidine modifications, and carboxamide variations. Below is a comparative analysis of select analogs:
Table 1: Key Structural and Functional Comparisons
Key Insights from Comparisons :
Steric and Electronic Effects: The pivalamide derivatives (e.g., N-(6-allyl-2-chloropyridin-3-yl)pivalamide) exhibit reduced solubility compared to N-pyridin-3-ylpyrrolidine-2-carboxamide due to the bulky tert-butyl group .
Biological Relevance: None of the analogs in the provided evidence directly overlap with the target compound’s structure, highlighting a gap in pharmacological data. However, substituted pyridin-3-yl carboxamides are frequently explored as kinase inhibitors or GPCR modulators, implying possible bioactivity for the target molecule .
Synthetic Flexibility :
- The absence of halogen or allyl groups in N-pyridin-3-ylpyrrolidine-2-carboxamide may simplify synthetic routes compared to chlorinated analogs (e.g., N-(4-chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide), which require multi-step halogenation .
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